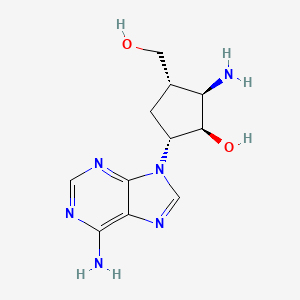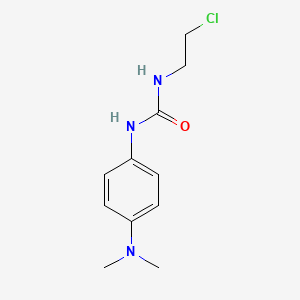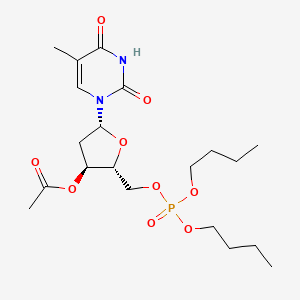![molecular formula C10H23NO B15195280 2-[(2-Ethylhexyl)amino]ethanol CAS No. 61993-95-1](/img/structure/B15195280.png)
2-[(2-Ethylhexyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Ethylhexyl)amino]ethanol is an organic compound with the molecular formula C10H23NO. It is a secondary amine and a primary alcohol, characterized by the presence of an ethylhexyl group attached to the nitrogen atom and a hydroxyl group attached to the ethyl chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[(2-Ethylhexyl)amino]ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethylhexylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}8\text{H}{17}\text{NH}_2 + \text{C}2\text{H}4\text{O} \rightarrow \text{C}{10}\text{H}{23}\text{NO} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Ethylhexyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amine group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary amines or other reduced products.
Substitution: Formation of new amine derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-[(2-Ethylhexyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-Ethylhexyl)amino]ethanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The hydroxyl group and the amine group play crucial roles in these interactions, influencing the compound’s overall biological and chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Aminoethyl)amino]ethanol: Similar structure but with an aminoethyl group instead of an ethylhexyl group.
2-[(2-Hydroxyethyl)amino]ethanol: Contains a hydroxyethyl group instead of an ethylhexyl group.
Bis(2-ethylhexyl)amine: Similar structure but with two ethylhexyl groups attached to the nitrogen atom.
Uniqueness
2-[(2-Ethylhexyl)amino]ethanol is unique due to its specific combination of an ethylhexyl group and a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
61993-95-1 |
|---|---|
Molekularformel |
C10H23NO |
Molekulargewicht |
173.30 g/mol |
IUPAC-Name |
2-(2-ethylhexylamino)ethanol |
InChI |
InChI=1S/C10H23NO/c1-3-5-6-10(4-2)9-11-7-8-12/h10-12H,3-9H2,1-2H3 |
InChI-Schlüssel |
MJROZKLSHJICLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
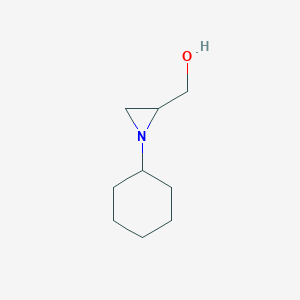
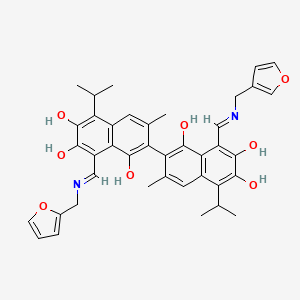
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
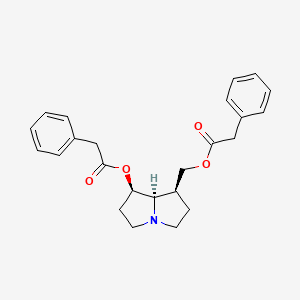
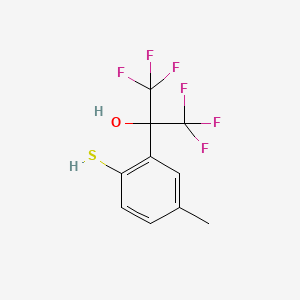
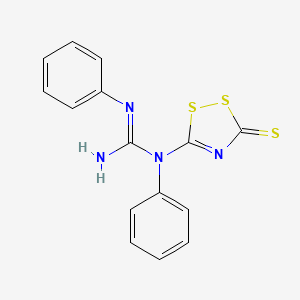
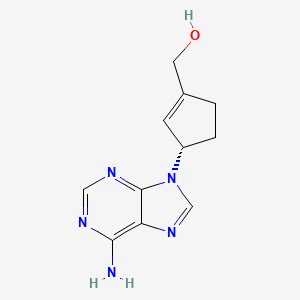
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
